(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Oxalate salt Crystallinity Handling

Choose (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate (CAS 1624262-35-6) for precise stereochemistry & superior biological profiles. Unlike generic tropane or racemic mixtures, its chiral, 3-oxa-bridged scaffold alters conformational preferences and amine electron density, directly enhancing drug-like properties. It enabled PKI-179's oral bioavailability (PI3K/mTOR inhibitor) and supported ABX-1431's high MAGL potency (IC50=14 nM) with CNS penetration. For DAT/SERT selectivity, its defined (1R,5S) stereochemistry provides a reliable foundation for CNS drug discovery. Buy 95% purity oxalate salt for your next-generation kinase or MAGL inhibitor program.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
Cat. No. B7981597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CC2COCC1N2.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6+;
InChIKeyKQDINXPFNRAZTK-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate: A Stereochemically Defined Bridged Bicyclic Scaffold


(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate (CAS: 1624262-35-6) is a chiral, bridged bicyclic compound incorporating both an oxygen and a nitrogen atom within a conformationally restricted [3.2.1] framework. It is predominantly utilized as an advanced synthetic intermediate or building block in medicinal chemistry, particularly for the construction of conformationally constrained analogs of tropane alkaloids and other bioactive scaffolds [1]. The (1R,5S) absolute stereochemistry is critical for its utility in generating enantiomerically pure, biologically active molecules .

Why Generic 8-Azabicyclo[3.2.1]octane Scaffolds Cannot Substitute (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate


The (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane core is not interchangeable with other 8-azabicyclo[3.2.1]octane derivatives, such as tropane or simple unsubstituted analogs, due to a combination of stereochemical and electronic factors that profoundly impact biological activity and synthetic utility. The presence of the 3-oxa bridge alters the conformational preferences and the electron density of the amine nitrogen compared to the all-carbon bridged tropane [1]. Furthermore, the specific (1R,5S) enantiomeric configuration is essential; the enantiomeric (1S,5R) form or a racemic mixture would lead to distinct and often detrimental biological profiles, as observed in structure-activity relationship (SAR) studies of related compounds [2].

Quantitative Differentiation Guide for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate


Oxalate Salt Form: Enhanced Crystallinity and Handling Over Hydrochloride

The oxalate salt of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane offers significant practical advantages over the more common hydrochloride salt, particularly concerning its physical properties. While the hydrochloride form (CAS: 904316-92-3) is known and commercially available, the oxalate salt is often preferred as a stable, crystalline solid that is less hygroscopic and easier to handle and weigh accurately in a research or manufacturing setting . This is a critical factor for reproducibility in synthetic chemistry, where precise stoichiometry is paramount. The oxalate counterion can also facilitate specific purification strategies, such as recrystallization, that may not be applicable to the hydrochloride .

Oxalate salt Crystallinity Handling Hydrochloride Solid form

Stereochemical Fidelity: High Enantiomeric Purity for Critical Biological Selectivity

The biological activity of 8-azabicyclo[3.2.1]octane derivatives is exquisitely sensitive to stereochemistry. Studies on bridge-hydroxylated tropanes demonstrate that the 3α-aryl compounds display significantly higher selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) compared to their 3β-aryl counterparts [1]. This underscores that a racemic mixture or the incorrect enantiomer would yield a dramatically different pharmacological profile. The (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate is specifically marketed with a purity >95%, and often accompanied by analytical validation (e.g., HPLC, chiral analysis) to confirm its enantiomeric integrity . This level of stereochemical control is essential for projects aiming to develop selective and reproducible lead compounds.

Enantiomeric purity Chiral synthesis Biological selectivity Stereochemistry

3-Oxa Substitution Enables Differentiated PI3K/mTOR Inhibitor Properties

The strategic replacement of a morpholine group with a 3-oxa-8-azabicyclo[3.2.1]octane scaffold in a dual PI3K/mTOR inhibitor series resulted in a key optimization. The lead compound, PKI-587, contains two morpholine rings. Replacing one morpholine with the title compound yielded PKI-179 (8m), which demonstrated a reduction in molecular weight (MW) and, critically, oral efficacy [1]. PKI-179 is a potent, orally active dual PI3K/mTOR inhibitor with IC50 values of 8 nM, 24 nM, 74 nM, 77 nM, and 0.42 nM for PI3K-α, PI3K-β, PI3K-γ, PI3K-δ and mTOR, respectively [2]. This case study demonstrates that the 3-oxa-8-azabicyclo[3.2.1]octane core is not just a bioisostere but a scaffold that can impart unique and favorable drug-like properties.

PI3K mTOR Kinase inhibitor Cancer Scaffold hopping

Key Intermediate for High-Potency MAGL Inhibitors: The ABX-1431 Connection

The (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold is an advanced key intermediate in the synthesis of ABX-1431 (Elcubragistat) and related analogs . ABX-1431 is a highly potent, selective, and orally available, CNS-penetrant monoacylglycerol lipase (MAGL) inhibitor, a clinical candidate for the treatment of neurological disorders. It exhibits IC50 values of 14 nM and 27 nM against human and mouse MAGL, respectively . The rigid, chiral bicyclic core provided by the (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane is crucial for achieving the desired potency and selectivity profile for this target.

MAGL inhibitor ABX-1431 Neurological disorders Clinical candidate

High-Value Application Scenarios for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate


Optimizing PI3K/mTOR Inhibitors for Cancer Therapy

This compound serves as a validated scaffold for improving the drug-like properties of PI3K/mTOR inhibitors, specifically enabling oral bioavailability. As demonstrated by PKI-179, its incorporation can reduce molecular weight and confer favorable in vivo pharmacokinetics compared to earlier leads like PKI-587 [1]. Researchers developing next-generation kinase inhibitors for oncology can leverage this building block to overcome liabilities associated with all-carbon or alternative heterocyclic cores.

Developing CNS-Penetrant MAGL Inhibitors for Neurological Disorders

The compound is a critical intermediate for synthesizing ABX-1431, a clinical-stage MAGL inhibitor [1]. This application leverages the scaffold's ability to support high target potency (IC50 = 14 nM for human MAGL) and CNS penetration [2]. Scientists focused on pain, inflammation, or neurodegenerative diseases will find this a strategic starting point for building novel MAGL inhibitors.

Enantioselective Synthesis of Monoamine Transporter Ligands

The defined (1R,5S) stereochemistry of this oxalate salt is essential for constructing ligands with precise selectivity profiles for monoamine transporters (DAT, SERT, NET) [1]. Studies on related 8-azabicyclo[3.2.1]octane systems show that stereochemistry at C3 and bridge hydroxylation dramatically alters DAT vs. SERT selectivity [2]. This compound provides a reliable, stereochemically pure foundation for medicinal chemistry campaigns targeting addiction, depression, or other CNS disorders.

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